molecular formula C42H63Br7O28 B12501531 5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Cat. No.: B12501531
M. Wt: 1575.3 g/mol
InChI Key: XNNRROJOWZLYCK-UHFFFAOYSA-N
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Description

Heptakis(6-Bromo-6-Deoxy)- is a derivative of cyclodextrin, a family of cyclic oligosaccharides. Cyclodextrins are known for their unique ability to form inclusion complexes with various guest molecules due to their hydrophobic cavity and hydrophilic exterior. Heptakis(6-Bromo-6-Deoxy)- is specifically modified at the 6th position with a bromine atom, replacing the hydroxyl group, which imparts distinct chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptakis(6-Bromo-6-Deoxy)- can be synthesized through a multi-step process involving the selective bromination of cyclodextrinThe reaction is typically carried out under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of Heptakis(6-Bromo-6-Deoxy)- involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Heptakis(6-Bromo-6-Deoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptakis(6-Bromo-6-Deoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptakis(6-Bromo-6-Deoxy)- primarily involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the 6th position can participate in halogen bonding, enhancing the stability and specificity of the inclusion complexes. This property is exploited in applications such as drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients .

Comparison with Similar Compounds

Uniqueness: Heptakis(6-Bromo-6-Deoxy)- is unique due to the specific reactivity of the bromine atoms, which can undergo a variety of substitution and reduction reactions. This versatility makes it a valuable compound for synthesizing a wide range of derivatives and for applications in diverse fields .

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRROJOWZLYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Br7O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1575.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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